3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Coupling Reactions: The final compound is obtained by coupling the pyrazole and oxadiazole intermediates with the morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Morpholine Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its various functional groups can interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of the nitro group and the morpholine moiety can enhance its biological activity.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The morpholine moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylmethyl)benzamide
- 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylmethyl)benzamide
- 3-(5-methyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The uniqueness of 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the nitro group and the morpholine moiety enhances its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O5/c1-14-10-18(27(29)30)23-26(14)13-17-22-20(32-24-17)19(28)21-11-15-2-4-16(5-3-15)12-25-6-8-31-9-7-25/h2-5,10H,6-9,11-13H2,1H3,(H,21,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICOUUXIAATNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)CN4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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